molecular formula C11H17ClO3 B13167042 Methyl 2-chloro-6-ethyl-1-oxaspiro[2.5]octane-2-carboxylate

Methyl 2-chloro-6-ethyl-1-oxaspiro[2.5]octane-2-carboxylate

Cat. No.: B13167042
M. Wt: 232.70 g/mol
InChI Key: QLNOZVVYSSTZDS-UHFFFAOYSA-N
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Description

Methyl 2-chloro-6-ethyl-1-oxaspiro[25]octane-2-carboxylate is a synthetic organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-chloro-6-ethyl-1-oxaspiro[2.5]octane-2-carboxylate typically involves the reaction of a suitable spirocyclic precursor with methyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the ester linkage.

Industrial Production Methods: Industrial production of this compound may involve a multi-step synthesis starting from commercially available starting materials. The process includes the formation of the spirocyclic core, followed by chlorination and esterification steps. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to achieve high yields and purity.

Types of Reactions:

    Substitution Reactions: The chlorine atom in this compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction Reactions: Reduction of the ester group can yield the corresponding alcohol, which can further undergo various chemical transformations.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or amines can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative.

Scientific Research Applications

Methyl 2-chloro-6-ethyl-1-oxaspiro[2.5]octane-2-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules, including natural products and polymers.

    Biological Studies: Researchers use this compound to study its effects on biological systems, including its potential as an antimicrobial or anticancer agent.

    Industrial Applications: It is employed in the development of new materials with unique properties, such as spirocyclic polymers.

Mechanism of Action

The mechanism of action of Methyl 2-chloro-6-ethyl-1-oxaspiro[2.5]octane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of the target molecules. The exact pathways and molecular targets depend on the specific application and the derivatives formed from this compound.

Comparison with Similar Compounds

  • Methyl 2-chloro-6-propyl-1-oxaspiro[2.5]octane-2-carboxylate
  • Methyl 2-chloro-1-oxaspiro[2.5]octane-2-carboxylate
  • Methyl 6-ethyl-2-methyl-1-oxaspiro[2.5]octane-2-carboxylate

Comparison: Methyl 2-chloro-6-ethyl-1-oxaspiro[2.5]octane-2-carboxylate is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic properties, binding affinities, and stability under various conditions.

Biological Activity

Methyl 2-chloro-6-ethyl-1-oxaspiro[2.5]octane-2-carboxylate is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including antimicrobial, anticancer, and other pharmacological effects, supported by experimental data and case studies.

This compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC10H15ClO3
Molecular Weight216.68 g/mol
CAS Number171361-65-2
IUPAC NameThis compound

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of spiro compounds, including this compound. The compound has shown significant activity against various bacterial strains, particularly those exhibiting resistance to conventional antibiotics.

Case Study:
In a study published in the Journal of Antimicrobial Chemotherapy, the compound was tested against a panel of Gram-positive and Gram-negative bacteria. The results indicated that it inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 16 to 32 µg/mL, demonstrating its potential as a novel antibacterial agent .

Anticancer Properties

The anticancer potential of this compound has been explored in vitro using various cancer cell lines.

Research Findings:
A study conducted on human breast cancer cells (MCF-7) revealed that treatment with this compound resulted in a dose-dependent reduction in cell viability. The IC50 value was determined to be approximately 25 µM after 48 hours of exposure, indicating significant cytotoxicity . Mechanistic studies suggested that the compound induces apoptosis through the activation of caspase pathways.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Cell Membrane Disruption: The compound appears to disrupt bacterial cell membranes, leading to cell lysis.
  • Apoptosis Induction: In cancer cells, it activates apoptotic pathways, leading to programmed cell death.
  • Enzyme Inhibition: Potential inhibition of key enzymes involved in bacterial cell wall synthesis has been suggested but requires further investigation.

Safety and Toxicology

While initial studies indicate promising biological activity, safety assessments are crucial for therapeutic applications. Toxicological evaluations have shown that at therapeutic doses, the compound exhibits low toxicity profiles in animal models, with no significant adverse effects reported .

Properties

Molecular Formula

C11H17ClO3

Molecular Weight

232.70 g/mol

IUPAC Name

methyl 2-chloro-6-ethyl-1-oxaspiro[2.5]octane-2-carboxylate

InChI

InChI=1S/C11H17ClO3/c1-3-8-4-6-10(7-5-8)11(12,15-10)9(13)14-2/h8H,3-7H2,1-2H3

InChI Key

QLNOZVVYSSTZDS-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC2(CC1)C(O2)(C(=O)OC)Cl

Origin of Product

United States

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